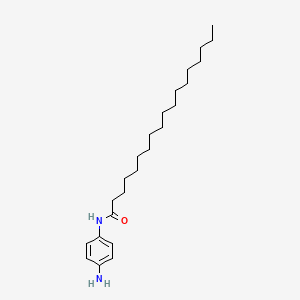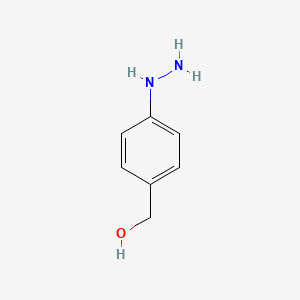
Myristoyl-coenzyme A
Vue d'ensemble
Description
Le myristoyl-coenzyme A est un acyl-coenzyme A à longue chaîne qui résulte de la condensation formelle du groupe thiol du coenzyme A avec le groupe carboxy de l’acide myristique . Il joue un rôle crucial dans le processus de N-myristoylation des protéines, qui implique la fixation d’un groupe myristoyle à la glycine N-terminale des protéines substrats . Cette modification est essentielle à diverses fonctions biologiques, notamment la transduction du signal, la localisation cellulaire et l’oncogenèse .
Mécanisme D'action
Le principal mécanisme d’action du myristoyl-coenzyme A implique le transfert du groupe myristoyle au résidu de glycine N-terminal des protéines substrats par l’enzyme N-myristoyltransférase . Cette modification affecte la conformation, la stabilité et la localisation de la protéine, influençant ainsi sa fonction . Le groupe myristoyle peut agir comme un interrupteur moléculaire, régulant l’interaction de la protéine avec les membranes et d’autres composants cellulaires .
Analyse Biochimique
Biochemical Properties
Myristoyl-coenzyme A serves as a substrate in protein myristoylation, a process catalyzed by the enzyme N-myristoyltransferase. This enzyme transfers the myristoyl group from this compound to the glycine residue at the amino-terminal of target proteins . This modification is vital for membrane targeting, protein-protein interactions, and signal transduction pathways . This compound interacts with various enzymes, proteins, and biomolecules, including N-myristoyltransferase, which facilitates the attachment of the myristoyl group to proteins .
Cellular Effects
This compound influences various cellular processes by modifying proteins through myristoylation. This modification enhances protein-membrane interactions, stabilizes protein structures, and regulates protein localization within cells . This compound also plays a role in cell signaling pathways, gene expression, and cellular metabolism by modulating the activity of myristoylated proteins . For example, it affects the localization and function of signaling proteins involved in immune responses and oncogenesis .
Molecular Mechanism
The molecular mechanism of this compound involves the transfer of the myristoyl group to the N-terminal glycine residue of target proteins by N-myristoyltransferase . This process occurs through a nucleophilic addition-elimination reaction, where the carbonyl group of this compound is polarized, making it susceptible to nucleophilic attack by the glycine residue . This modification can occur co-translationally or post-translationally, depending on the protein and cellular context .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. This compound is relatively stable at low temperatures but can degrade over time, affecting its efficacy in biochemical reactions . Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in in vitro and in vivo models .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At optimal doses, this compound effectively modifies target proteins and influences cellular processes . At high doses, it can exhibit toxic or adverse effects, potentially disrupting cellular functions and causing detrimental effects on animal health . Threshold effects have been observed, where specific dosages are required to achieve desired biochemical outcomes without causing toxicity .
Metabolic Pathways
This compound is involved in various metabolic pathways, including fatty acid metabolism and protein modification . It interacts with enzymes such as N-myristoyltransferase and other cofactors involved in lipid metabolism . This compound also affects metabolic flux and metabolite levels by modulating the activity of myristoylated proteins .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . These interactions facilitate its localization to specific cellular compartments, where it can exert its biochemical effects . This compound can accumulate in certain tissues, influencing its overall distribution and activity .
Subcellular Localization
The subcellular localization of this compound is directed by targeting signals and post-translational modifications . This compound is typically localized to membranes, where it interacts with myristoylated proteins and influences their activity . This localization is crucial for the proper functioning of myristoylated proteins in various cellular processes .
Méthodes De Préparation
Le myristoyl-coenzyme A peut être synthétisé de manière enzymatique. Une méthode courante consiste à utiliser l’acyl-coenzyme A synthétase, qui catalyse la réaction entre l’acide myristique et le coenzyme A en présence d’ATP et d’ions magnésium . La réaction se déroule comme suit :
- Acide myristique + ATP → Myristoyl-AMP + PPi
- Myristoyl-AMP + Coenzyme A → this compound + AMP
Les méthodes de production industrielle impliquent souvent l’utilisation de la chromatographie d’échange d’ions et de la chromatographie liquide haute performance en phase inverse (CLHP) pour purifier le produit .
Analyse Des Réactions Chimiques
Le myristoyl-coenzyme A subit plusieurs types de réactions chimiques, notamment :
Réduction : Les réactions de réduction impliquant le this compound conduisent généralement à la formation de dérivés d’acyl-coenzyme A gras saturés.
Les réactifs couramment utilisés dans ces réactions comprennent l’ATP, le coenzyme A et des enzymes spécifiques telles que l’acyl-coenzyme A synthétase et la N-myristoyltransférase . Les principaux produits formés à partir de ces réactions comprennent les protéines myristoylées et divers dérivés d’acyl-coenzyme A gras oxydés ou réduits .
4. Applications de la recherche scientifique
Le this compound a de nombreuses applications en recherche scientifique :
Applications De Recherche Scientifique
Myristoyl-Coenzyme A has numerous applications in scientific research:
Comparaison Avec Des Composés Similaires
Le myristoyl-coenzyme A est similaire aux autres dérivés d’acyl-coenzyme A à longue chaîne, tels que le palmitoyl-coenzyme A et le stéaroyl-coenzyme A . Il est unique en son rôle spécifique dans la N-myristoylation, une modification qui n’est généralement pas associée aux autres dérivés d’acyl-coenzyme A . Les composés similaires comprennent :
Palmitoyl-coenzyme A : Impliqué dans la S-palmitoylation des protéines, un autre type de modification lipidique.
Stéaroyl-coenzyme A : Participe à diverses voies métaboliques, y compris l’élongation et la désaturation des acides gras.
Le rôle unique du this compound dans la N-myristoylation souligne son importance dans les processus cellulaires et son potentiel comme cible d’intervention thérapeutique .
Propriétés
Numéro CAS |
3130-72-1 |
|---|---|
Formule moléculaire |
C35H62N7O17P3S |
Poids moléculaire |
977.9 g/mol |
Nom IUPAC |
S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] tetradecanethioate |
InChI |
InChI=1S/C35H62N7O17P3S/c1-4-5-6-7-8-9-10-11-12-13-14-15-26(44)63-19-18-37-25(43)16-17-38-33(47)30(46)35(2,3)21-56-62(53,54)59-61(51,52)55-20-24-29(58-60(48,49)50)28(45)34(57-24)42-23-41-27-31(36)39-22-40-32(27)42/h22-24,28-30,34,45-46H,4-21H2,1-3H3,(H,37,43)(H,38,47)(H,51,52)(H,53,54)(H2,36,39,40)(H2,48,49,50)/t24-,28-,29-,30+,34-/m1/s1 |
Clé InChI |
DUAFKXOFBZQTQE-QSGBVPJFSA-N |
SMILES |
CCCCCCCCCCCCCC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O |
SMILES isomérique |
CCCCCCCCCCCCCC(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O |
SMILES canonique |
CCCCCCCCCCCCCC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O |
| 3130-72-1 | |
Description physique |
Solid |
Synonymes |
coenzyme A, tetradecanoyl- myristoyl-CoA myristoyl-coenzyme A S-tetradecanoyl-coenzyme A tetradecanoyl-CoA |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![1-[2-Deoxy-2-(hydroxymethyl)pentofuranosyl]-4-imino-1,4-dihydropyrimidin-2-ol](/img/structure/B1220580.png)







![N-[1-(benzenesulfonyl)-2,2-dichloroethenyl]acetamide](/img/structure/B1220590.png)

